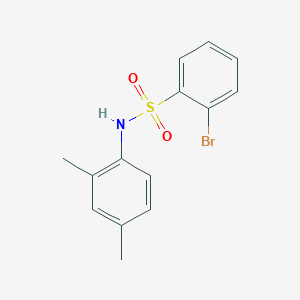

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

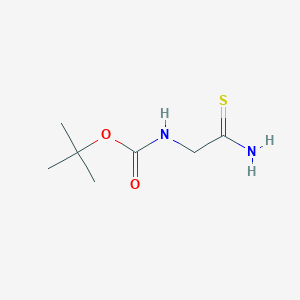

The compound "2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide" is a brominated benzenesulfonamide derivative with two methyl groups on the phenyl ring. This structure is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in different fields, such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related brominated benzenesulfonamide derivatives involves multiple steps, including azo coupling, debrominative decarboxylation, and sulfonylation reactions. For instance, the azo coupling of dimethylphenacylsulfonium bromides with N-nitrosoacetanilides leads to the formation of 2-bromophenylglyoxal 2-arylhydrazones, which can undergo further reactions with nucleophiles . Another method involves the simultaneous azidation and debrominative decarboxylation of dibromo compounds to yield (Z)-4-(2-bromovinyl)benzenesulfonyl azide, which can be transformed into imidates . These methods highlight the versatility of brominated benzenesulfonamide derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated benzenesulfonamide derivatives can be complex, with the presence of steric hindrance affecting their reactivity and physical properties. X-ray crystallography has been used to determine the structure of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, revealing the organization of these molecules as molecular crystals and the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Brominated benzenesulfonamide derivatives participate in various chemical reactions, including base-mediated C-arylation, which is used to synthesize nitrogenous heterocycles like 2-aryl-3-alkylamino-1H-indoles . The reactivity of these compounds can be influenced by the substituents on the amino and aryl groups, which affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenesulfonamide derivatives are influenced by their molecular structure. Steric hindrance and the presence of electronegative atoms can affect the solubility, reactivity, and stability of these compounds. Kinetic investigations of substitution reactions in aqueous solutions provide insights into their reactivity patterns, which correlate with the stereochemical characteristics of the molecules .

Applications De Recherche Scientifique

Crystal Structure Analysis

- The analogues of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide demonstrate significant structural properties, with extensive intra- and intermolecular hydrogen bonds stabilizing their structures. These characteristics have implications in crystallography and materials science, contributing to our understanding of molecular interactions and stability (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008).

Photodynamic Therapy Applications

- Derivatives of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide have been explored for their photophysical properties, making them potential candidates for photodynamic therapy in cancer treatment. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, critical for effective Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and α-Glucosidase Inhibition Properties

- Certain derivatives of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide have shown promising antibacterial and α-glucosidase inhibition activities. These findings are significant in the development of new antibacterial agents and potential treatments for diabetes-related complications (Abbasi et al., 2016).

Biological Screening for Enzyme Inhibition

- Some derivatives are being investigated for their biological potential, including their capability to inhibit enzymes such as lipoxygenase and chymotrypsin. This research is crucial in discovering new therapeutic agents for various diseases (Aziz‐ur‐Rehman et al., 2014).

Steric Hindrance and Molecular-Electronic Structure

- Research into the molecular-electronic structure of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride contributes to our understanding of organic molecule frameworks and their chemical properties (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-10-7-8-13(11(2)9-10)16-19(17,18)14-6-4-3-5-12(14)15/h3-9,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYQKWDPGMMLKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429121 |

Source

|

| Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

CAS RN |

941294-29-7 |

Source

|

| Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)

![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)